Gusacitinib

Overview

Description

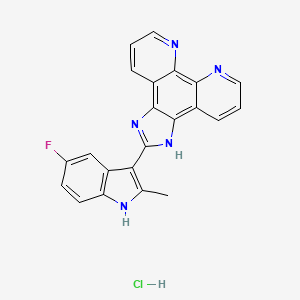

Gusacitinib is a potential best-in-class SYK/JAK inhibitor . It has been studied in over 400 subjects to date in multiple indications .

Synthesis Analysis

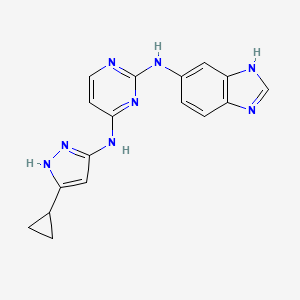

Gusacitinib (ASN002) is a JAK1, JAK2, JAK3, TYK2, and SYK inhibitor . It has been studied in a phase Ib randomized, double-blind, placebo-controlled trial assessing its safety and efficacy .Molecular Structure Analysis

Gusacitinib is a Janus kinase (JAK) inhibitor that targets individual receptor-associated kinases .Chemical Reactions Analysis

Janus kinase (JAK) inhibitors target individual receptor-associated kinases, thereby preventing the mediation of inflammatory signals . Several JAK inhibitors with varying mechanism of action, potency, and safety represent potential therapeutic options for AD in both topical and systemic application .Physical And Chemical Properties Analysis

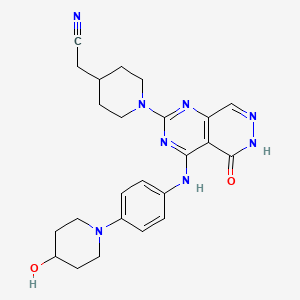

Gusacitinib has a molecular formula of C24H28N8O2 and a molecular weight of 460.5 g/mol . Its IUPAC name is 2- [1- [4- [4- (4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido [4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile .Scientific Research Applications

Treatment of Chronic Hand Eczema

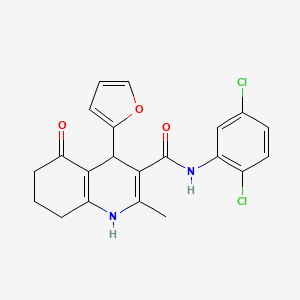

Gusacitinib has been evaluated for its efficacy in treating chronic hand eczema (CHE) . A phase 2 study demonstrated that patients receiving Gusacitinib experienced significant improvements in symptoms and disease severity compared to placebo . The drug was well-tolerated and showed rapid improvement in patients, suggesting its potential as a novel treatment option for CHE.

Atopic Dermatitis Management

In the realm of dermatology, Gusacitinib has been studied for its role in managing atopic dermatitis (AD) . It represents a new class of targeted therapy for moderate-to-severe AD, offering significant clinical efficacy and a reassuring safety profile . The drug provides rapid symptom control, which is crucial for improving the quality of life in patients with AD.

Systemic Lupus Erythematosus (SLE)

Gusacitinib is under investigation for its safety and efficacy in patients with Systemic Lupus Erythematosus (SLE) . A clinical trial aims to determine the safety and tolerability of the drug in SLE subjects, along with its effects on plasma lipid profiles, vascular stiffness, and endothelial dysfunction . This could lead to a new therapeutic option for managing SLE.

Pharmacokinetic Properties

The pharmacokinetic characteristics of Gusacitinib have been reported in clinical studies. For instance, a trial indicated that for a 20 mg dosage, the mean maximum concentration (Cmax) was found to be 67.8 ng/ml with a half-life of 6.62 hours . Understanding these properties is crucial for optimizing dosing regimens and maximizing therapeutic efficacy.

Safety Profile in Dermatology

Gusacitinib’s safety profile has been a subject of research, particularly in dermatological applications. Studies have found that the most common treatment-emergent adverse events include upper respiratory infections, headache, nausea, and nasopharyngitis . These findings are essential for evaluating the risk-benefit ratio of the drug in long-term use.

Potential in Treating Other Dermatoses

Research suggests that Gusacitinib may have broader applications in treating various dermatoses beyond CHE and AD. Its mechanism of action, targeting multiple cytokine pathways, opens possibilities for its use in conditions like psoriasis, vitiligo, and alopecia areata, although further studies are needed to establish its efficacy in these areas .

Mechanism of Action

Target of Action

Gusacitinib, also known as ASN002, is an investigational drug that acts as a pan-Janus kinase inhibitor, binding with similar affinity at JAK1, JAK2, JAK3, and TYK2 . In addition to these targets, gusacitinib also inhibits spleen tyrosine kinase (SYK) . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and immune response .

Mode of Action

Gusacitinib interacts with its targets (JAK and SYK kinases) by binding to them, thereby inhibiting their activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cellular processes .

Biochemical Pathways

Gusacitinib affects multiple biochemical pathways due to its broad range of targets. It blocks the Th1, Th2, Th17, and Th22 pathways and modulates immunoreceptor signaling in innate immune system cells as well as in keratinocytes . By inhibiting these pathways, gusacitinib can impact a broad range of cytokines and cells, suggesting it would have activity for treating conditions like chronic hand eczema (CHE) regardless of its underlying cause .

Pharmacokinetics

These properties are crucial for understanding the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Gusacitinib has shown significant clinical efficacy in improving chronic hand eczema in a phase 2b study . It provided statistically significant improvements in multiple measures of disease severity compared with placebo . The molecular and cellular effects of gusacitinib’s action are likely related to its inhibition of JAK and SYK kinases and the subsequent disruption of the associated signaling pathways .

Action Environment

The efficacy and stability of gusacitinib can be influenced by various environmental factors. For instance, the pathogenesis of conditions like CHE is multifactorial, with genetics, atopy, contact allergens, and irritating substances playing a role in ‘triggering’ the disease . Therefore, these factors could potentially influence the action and efficacy of gusacitinib.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[1-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N8O2/c25-10-5-16-6-11-32(12-7-16)24-28-20-15-26-30-23(34)21(20)22(29-24)27-17-1-3-18(4-2-17)31-13-8-19(33)9-14-31/h1-4,15-16,19,33H,5-9,11-14H2,(H,30,34)(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFLXLJXEIUQDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC#N)C2=NC3=C(C(=O)NN=C3)C(=N2)NC4=CC=C(C=C4)N5CCC(CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gusacitinib | |

CAS RN |

1425381-60-7 | |

| Record name | Gusacitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425381607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gusacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15670 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUSACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4801QYW816 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B605551.png)

![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)

![N-[(2R,3S,4S,4aS,8aS)-4-(3,5-dihydroxybenzoyl)-3,4a,8,8-tetramethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]pyridine-3-carboxamide](/img/structure/B605556.png)

![(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone](/img/structure/B605559.png)

![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)

![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)

![(2S,4R)-N-((S)-3-(4-((4-(((1r,3r)-3-(3-Chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)carbamoyl)phenyl)ethynyl)-[1,4'-bipiperidin]-1'-yl)-1-(4-(4-methylthiazol-5-yl)phenyl)-3-oxopropyl)-1-((S)-2-(1-fluorocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B605567.png)